N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
- The synthesis of compounds involving [1,2,4]triazolo[4,3-a]pyridine derivatives, including a method that generates various analogs with potential biological properties. This research explores the synthesis and pharmacological activity prognosis, indicating the breadth of applications in drug discovery and development (Karpina et al., 2019).
Antioxidant Abilities
- Research on derivatives that include the [1,2,4]triazolo and [1,3,4]thiadiazin moieties, showing significant antioxidant ability in assays, highlighting their potential as therapeutic agents against oxidative stress-related diseases (Shakir et al., 2017).
Anticancer and Antiproliferative Activity
- Modification of related compounds to serve as potent PI3K inhibitors, showing efficacy in inhibiting tumor growth in animal models. This work underlines the potential of these compounds in cancer therapy, with modifications aimed at reducing toxicity and enhancing antiproliferative activity (Wang et al., 2015).
Insecticidal Assessment
- Development and assessment of heterocycles incorporating thiadiazole moieties for their effectiveness against agricultural pests. This research demonstrates the agricultural applications of these compounds, providing a foundation for the development of new insecticides (Fadda et al., 2017).
Antimicrobial Activity
- Synthesis and evaluation of triazolo[4,3-b]pyridazine derivatives with promising antibacterial activity against various pathogens, indicating their potential as novel antimicrobial agents (Singh et al., 2010).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-14-5-6-15(16(10-14)29-2)22-18(27)12-30-19-8-7-17-23-24-20(26(17)25-19)13-4-3-9-21-11-13/h3-11H,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBMBHOVFJYNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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